Chemical properties of 1-(1-Methylazetidin-3-yl)ethan-1-amine
Chemical properties of 1-(1-Methylazetidin-3-yl)ethan-1-amine
An In-Depth Technical Guide to the Predicted Chemical Properties of 1-(1-Methylazetidin-3-yl)ethan-1-amine
Disclaimer: The compound 1-(1-Methylazetidin-3-yl)ethan-1-amine is not extensively documented in publicly available scientific literature. Therefore, this guide is a predictive analysis based on the known properties of its core structural components: the 1-methylazetidine ring and the ethanamine side chain. The information herein is intended for research and development professionals and should be used as a theoretical framework for further investigation.
Introduction
1-(1-Methylazetidin-3-yl)ethan-1-amine represents a novel small molecule of significant interest in medicinal chemistry and drug discovery. Its structure combines a strained four-membered azetidine ring, known to impart unique conformational constraints and metabolic stability, with a chiral ethanamine side chain, a common pharmacophore in many biologically active compounds. This guide will provide a comprehensive overview of the predicted chemical properties, potential synthetic routes, and reactivity of this compound, offering a foundation for its application in research.
The azetidine motif is increasingly utilized in drug design to enhance physicochemical properties such as solubility and basicity, while also exploring novel chemical space. The N-methylation of the azetidine ring is expected to influence its pKa and nucleophilicity. The primary amine on the ethanamine side chain provides a key site for further functionalization and interaction with biological targets.
Predicted Physicochemical Properties
The physicochemical properties of 1-(1-Methylazetidin-3-yl)ethan-1-amine are predicted based on its constituent parts. These properties are crucial for its handling, formulation, and pharmacokinetic profile.
| Property | Predicted Value | Source/Rationale |
| Molecular Formula | C₆H₁₄N₂ | Based on structural components. |
| Molecular Weight | 114.19 g/mol | Calculated from the molecular formula.[1] |
| Appearance | Colorless to pale yellow liquid | Based on similar small amines like 1-methylazetidin-3-amine.[2][3] |
| Boiling Point | Estimated 150-170 °C | Extrapolated from similar structures; expected to be higher than 1-methylazetidin-3-amine due to increased molecular weight. |
| Solubility | Soluble in polar organic solvents and water | The presence of two amine groups capable of hydrogen bonding suggests good solubility in polar solvents.[3] |
| pKa | Primary Amine: ~10.2, Tertiary Amine: ~9.5 | The primary amine's pKa is estimated based on ethanamine. The tertiary amine in the azetidine ring is expected to have a slightly lower pKa due to ring strain. |
| LogP | -0.3 to 0.5 | The presence of two polar amine groups will likely result in a low LogP value, indicating hydrophilicity.[4] |
Proposed Synthetic Pathways
The synthesis of 1-(1-Methylazetidin-3-yl)ethan-1-amine can be envisioned through several plausible routes, starting from commercially available precursors. The choice of synthetic strategy will depend on factors such as desired stereochemistry, scale, and available resources.
Reductive Amination of a Ketone Precursor
A common and efficient method for the synthesis of primary amines is the reductive amination of a ketone.
Workflow for Reductive Amination
Caption: Reductive amination workflow.
Experimental Protocol:
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Imine Formation: To a solution of 1-(1-methylazetidin-3-yl)ethan-1-one in a suitable solvent (e.g., methanol, ethanol), add an excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol. The reaction is typically stirred at room temperature until imine formation is complete, which can be monitored by techniques like TLC or LC-MS.
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Reduction: The crude imine solution is then treated with a reducing agent. For laboratory scale, sodium cyanoborohydride (NaBH₃CN) is a common choice due to its selectivity for the imine over the ketone. Alternatively, catalytic hydrogenation (e.g., H₂, Pd/C) can be employed, which is often preferred for larger scale synthesis.
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Work-up and Purification: After the reduction is complete, the reaction is quenched, and the solvent is removed. The product is then isolated through an extractive work-up, often involving an acid-base extraction to separate the amine product. Purification is typically achieved by distillation or column chromatography.
Causality Behind Experimental Choices:
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Solvent: Protic solvents like methanol or ethanol are chosen to facilitate both imine formation and the subsequent reduction.
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Ammonia Source: An excess of the ammonia source is used to drive the equilibrium towards imine formation.
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Reducing Agent: Sodium cyanoborohydride is effective at a slightly acidic to neutral pH, which is compatible with the stability of the imine intermediate. Catalytic hydrogenation is a cleaner alternative that avoids the use of cyanide-containing reagents.
Nucleophilic Substitution on a Halogenated Precursor
Another viable route involves the displacement of a leaving group, such as a halide, with an amino group.
Workflow for Nucleophilic Substitution
Caption: Nucleophilic substitution workflow.
Experimental Protocol:
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Reaction Setup: A solution of 1-bromo-1-(1-methylazetidin-3-yl)ethane in a polar aprotic solvent (e.g., DMF, DMSO) is treated with a large excess of ammonia, typically in a sealed pressure vessel to maintain a high concentration of the nucleophile.
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Heating: The reaction mixture is heated to drive the substitution reaction to completion. The temperature and reaction time will need to be optimized.
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Work-up and Purification: The work-up procedure is similar to the reductive amination route, involving extraction and purification by distillation or chromatography.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents are used to solvate the cation of the ammonia source while leaving the nucleophile relatively free to react.
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Excess Nucleophile: A large excess of ammonia is necessary to outcompete the elimination side reaction and to minimize the formation of di- and tri-alkylated byproducts.
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Pressure Vessel: A sealed vessel is used to contain the volatile ammonia and to allow the reaction to be heated above the boiling point of ammonia.
Spectroscopic Characterization
The structure of 1-(1-Methylazetidin-3-yl)ethan-1-amine would be confirmed using a combination of spectroscopic techniques.
| Technique | Predicted Key Features |
| ¹H NMR | - N-CH₃: A singlet around 2.2-2.5 ppm. - Azetidine Ring Protons: Complex multiplets between 2.5-3.5 ppm. - CH-NH₂: A quartet or multiplet around 2.8-3.2 ppm. - CH₃ (ethyl): A doublet around 1.0-1.3 ppm. - NH₂: A broad singlet that can appear over a wide range and is exchangeable with D₂O. |
| ¹³C NMR | - N-CH₃: A signal around 45-50 ppm. - Azetidine Ring Carbons: Signals between 50-65 ppm. - CH-NH₂: A signal around 45-55 ppm. - CH₃ (ethyl): A signal in the aliphatic region, around 15-25 ppm. |
| IR Spectroscopy | - N-H Stretch: A characteristic pair of bands for the primary amine in the region of 3300-3500 cm⁻¹. - C-H Stretch: Aliphatic C-H stretching bands just below 3000 cm⁻¹. - N-H Bend: A scissoring vibration for the primary amine around 1600 cm⁻¹. |
| Mass Spectrometry | - [M+H]⁺: The protonated molecular ion would be observed at m/z 115.12.[4] |
Reactivity and Chemical Behavior
The reactivity of 1-(1-Methylazetidin-3-yl)ethan-1-amine is dictated by the presence of two amine functional groups.
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Basicity and Salt Formation: Both the primary and tertiary amines are basic and will react with acids to form salts. This property is important for purification and formulation.
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Nucleophilicity: The primary amine is a potent nucleophile and will readily participate in reactions such as acylation, alkylation, and condensation with carbonyl compounds. The tertiary amine is also nucleophilic, but its reactivity is sterically hindered by the azetidine ring.
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Acylation: The primary amine can be easily acylated with acid chlorides or anhydrides to form amides. This is a common strategy for protecting the amine or for introducing further functionality.
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Alkylation: Reaction with alkyl halides will lead to the formation of secondary and tertiary amines, and potentially quaternary ammonium salts. Selective alkylation of the primary amine in the presence of the tertiary amine would require careful control of reaction conditions.
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Ring Strain: The azetidine ring possesses significant ring strain, which can influence its reactivity. Under certain conditions, such as in the presence of strong electrophiles or during catalytic hydrogenation at high pressures and temperatures, the ring may be susceptible to opening.
Safety and Handling
As with any novel chemical, 1-(1-Methylazetidin-3-yl)ethan-1-amine should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
Based on analogous compounds like 1-methylazetidin-3-amine, this compound is expected to be a skin and eye irritant and may be harmful if swallowed or inhaled.[5][6][7]
Applications in Drug Discovery
The unique structural features of 1-(1-Methylazetidin-3-yl)ethan-1-amine make it an attractive building block for the synthesis of novel pharmaceutical agents.
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Scaffold for Library Synthesis: The primary amine provides a convenient handle for parallel synthesis, allowing for the rapid generation of a library of diverse compounds for screening.
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Modulation of Physicochemical Properties: The incorporation of the N-methylazetidine motif can be used to fine-tune the solubility, pKa, and metabolic stability of a lead compound.
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Exploration of Novel Chemical Space: The strained azetidine ring introduces a rigid conformational constraint that can lead to enhanced binding affinity and selectivity for a biological target. The chiral center on the ethanamine side chain also allows for the exploration of stereospecific interactions.
Conclusion
While direct experimental data for 1-(1-Methylazetidin-3-yl)ethan-1-amine is currently lacking, a comprehensive understanding of its chemical properties can be extrapolated from its constituent functional groups. This guide provides a theoretical framework for its synthesis, characterization, and potential applications. As a novel building block, it holds considerable promise for the development of new therapeutics, and further experimental investigation is warranted to validate these predictions and unlock its full potential.
References
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Štefane, B., & Požgan, F. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1081. Retrieved from [Link]
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